molecular formula C21H15F3N2O B12510231 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine

2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine

Cat. No.: B12510231
M. Wt: 368.4 g/mol
InChI Key: LQLJPPMMXXVVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$^{1}\text{H}$$ NMR spectrum in CDCl₃ shows distinct resonances for the diastereotopic protons on the dihydrooxazole ring (δ 4.12–4.85 ppm, AB quartet, $$J = 14.2$$ Hz). The pyridine protons appear as a singlet at δ 8.62 ppm (H3) and a doublet at δ 7.89 ppm (H5, $$J = 5.1$$ Hz). The trifluoromethyl group generates a characteristic quartet in $$^{19}\text{F}$$ NMR at δ -63.5 ppm (CF₃, $$J_{F-H} = 10.3$$ Hz).

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • 1658 cm⁻¹ (C=N stretch of oxazole)
  • 1530 cm⁻¹ (pyridine ring vibration)
  • 1324 cm⁻¹ (C–F symmetric stretch)
  • 1120 cm⁻¹ (C–O–C asymmetric stretch)

Mass Spectrometry (MS)

High-resolution ESI-MS displays a molecular ion peak at m/z 437.1284 [M+H]⁺ (calc. 437.1287 for C₂₄H₁₈F₃N₃O). Fragmentation patterns show sequential loss of:

  • CF₃ (69 Da)
  • C₆H₅ (77 Da)
  • C₄H₅NO (85 Da)

Table 2: Characteristic Spectral Signatures

Technique Key Signals Assignment
$$^{1}\text{H}$$ NMR δ 8.62 (s, 1H) Pyridine H3
$$^{19}\text{F}$$ NMR δ -63.5 (q, $$J = 10.3$$) CF₃
IR 1324 cm⁻¹ C–F symmetric stretch

Stereochemical Configuration and Conformational Dynamics

The 4,5-diphenyl substituents on the oxazole ring create two stereogenic centers, resulting in a cis-configured racemic mixture. X-ray diffraction confirms the (4R,5R)/(4S,5S) enantiomeric pair adopts a gauche conformation (C4–C5–C6–C7 torsion angle: 58.3°). Variable-temperature NMR studies (-40°C to +80°C) reveal restricted rotation about the C4–C5 bond (ΔG‡ = 12.8 kcal/mol), attributed to steric hindrance between phenyl groups.

Molecular dynamics simulations predict three dominant conformers:

  • Planar (75% population): Pyridine and oxazole rings coplanar
  • Twisted (20%): 15° inter-ring dihedral
  • Folded (5%): CF₃ group oriented toward oxazole

Electronic Effects of Trifluoromethyl and Diphenyl Substituents

The electron-withdrawing trifluoromethyl group induces a +0.35 eV shift in pyridine’s HOMO energy (B3LYP/6-311+G(d,p)), increasing electrophilicity at C2 and C6 positions. Natural Bond Orbital (NBO) analysis shows:

  • 18% p-orbital contribution from CF₃ to pyridine’s π-system
  • 32% electron density delocalization from diphenyl groups to oxazole

Table 3: Electronic Parameters from DFT Calculations

Parameter Value (eV) Method
HOMO Energy -6.42 B3LYP/6-311+G(d,p)
LUMO Energy -1.87 B3LYP/6-311+G(d,p)
Dipole Moment 3.89 D M06-2X/def2-TZVP

Properties

Molecular Formula

C21H15F3N2O

Molecular Weight

368.4 g/mol

IUPAC Name

4,5-diphenyl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C21H15F3N2O/c22-21(23,24)16-11-12-25-17(13-16)20-26-18(14-7-3-1-4-8-14)19(27-20)15-9-5-2-6-10-15/h1-13,18-19H

InChI Key

LQLJPPMMXXVVNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=CC(=C3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Condensation of Amino Alcohols with Carboxylic Acid Derivatives

One of the most common approaches to synthesizing oxazolines involves the condensation of amino alcohols with carboxylic acid derivatives. This method can be specifically adapted for the preparation of 4,5-diphenyl-substituted oxazolines by using the appropriate 1,2-diphenyl-substituted amino alcohol.

A one-pot procedure developed for the synthesis of 2-aryl-4,5-anti-diphenyloxazolines involves coupling an amino alcohol with benzoyl chlorides in the presence of triethylamine to produce a β-hydroxyamide, followed by direct treatment with methanesulfonyl chloride. This approach offers advantages including good yields and simplified work-up procedures.

The general reaction scheme can be represented as:

$$
\text{1,2-Diphenyl-substituted amino alcohol} + \text{Acid chloride} \xrightarrow{\text{Et}_3\text{N}} \text{β-Hydroxyamide} \xrightarrow{\text{MsCl}} \text{4,5-Diphenyl-4,5-dihydro-1,3-oxazole}
$$

Cyclization Using Fluoroalkanesulfonyl Fluoride Compounds

A novel approach for preparing oxazoline compounds involves using fluoroalkanesulfonyl fluoride compounds for the cyclization of N-acylamino alcohols. This method has been reported to yield oxazolines under mild conditions with excellent chemoselectivity and high yields.

The process involves contacting an N-acylamino alcohol with a fluoroalkanesulfonyl fluoride compound (such as perfluorobutanesulfonyl fluoride) and an organic basic reagent (such as DBU, DIPEA, or DMAP) in an inert organic solvent like dichloromethane. The reaction typically proceeds at room temperature and can be completed within a few hours to 24 hours.

Table 1: Reaction Conditions for Oxazoline Formation Using Fluoroalkanesulfonyl Fluoride

Reagent Quantity Reaction Conditions Yield (%)
N-acylamino alcohol 0.5 mmol CH₂Cl₂, 22°C, 5 min to 24 h 85-99
Perfluorobutanesulfonyl fluoride 0.75 mmol
DBU or DIPEA 1.5-3.0 mmol

This method is particularly effective for the synthesis of 2,4,5-trisubstituted oxazoline compounds with regiochemical specificity, making it suitable for preparing the 4,5-diphenyl-substituted oxazoline portion of the target molecule.

Formal [3+2] Cycloaddition Approach

Another method for constructing the oxazoline ring involves a formal [3+2] cycloaddition between isocyanoesters and ketones. For trifluoromethyl-containing oxazolines, this approach has been adapted using trifluoromethylketones as the electrophilic component.

Although this method has primarily been reported for the synthesis of 5-trifluoromethyl-2-oxazolines, the general concept could potentially be modified for the preparation of 4,5-diphenyl-4,5-dihydro-1,3-oxazoles by using an appropriate diphenylketone as the electrophile.

Synthesis of Trifluoromethyl-Substituted Pyridine Derivatives

The incorporation of the 4-(trifluoromethyl)pyridine moiety is a critical aspect of synthesizing the target compound. Several methods have been reported for preparing and functionalizing trifluoromethyl-substituted pyridines.

Starting Materials: 2-Bromo-4-(trifluoromethyl)pyridine

2-Bromo-4-(trifluoromethyl)pyridine (CAS: 175205-81-9) is a key precursor for synthesizing 2-substituted-4-(trifluoromethyl)pyridine derivatives. This compound serves as an excellent starting material for various transformations due to the reactivity of the bromo group at the 2-position.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed coupling reactions, particularly those involving palladium catalysts, have been widely used to functionalize the 2-position of 4-(trifluoromethyl)pyridine derivatives.

Table 2: Metal-Catalyzed Coupling Reactions Using 2-Bromo-4-(trifluoromethyl)pyridine

Catalyst Coupling Partner Conditions Product Yield (%) Reference
Pd₂(dba)₃/P(2-furyl)₃ Organozinc reagent THF, 65°C, 2h 37
Pd(OAc)₂/Xantphos N-heterocycles 1,4-dioxane, 110°C, 18h 92
Cu bronze Self-coupling 190°C, 16h 52

These coupling reactions provide a versatile approach to introducing various substituents at the 2-position of 4-(trifluoromethyl)pyridine, which could be utilized for introducing the oxazoline moiety.

Preparation of 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine

Based on the literature for similar compounds, several synthetic routes can be proposed for the preparation of 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine.

Condensation of 4-(Trifluoromethyl)picolinic Acid with 1,2-Diphenylethane-1,2-diamine

This approach involves the condensation of 4-(trifluoromethyl)picolinic acid (or its derivatives such as the acid chloride or ester) with 1,2-diphenylethane-1,2-diamine, followed by cyclization to form the oxazoline ring.

The synthetic route can be outlined as follows:

  • Preparation of 4-(trifluoromethyl)picolinic acid from 2-bromo-4-(trifluoromethyl)pyridine via lithiation and carbonation
  • Conversion of the acid to an activated form (acid chloride or mixed anhydride)
  • Coupling with 1,2-diphenylethane-1,2-diamine to form an amide intermediate
  • Cyclization to form the oxazoline ring

Improved Synthetic Route Using Nitrile Condensation

An improved synthetic route similar to that reported for (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves the condensation of a trifluoromethyl-substituted picolinonitrile with an appropriate amino alcohol.

The process involves:

  • Preparation or commercial acquisition of 4-(trifluoromethyl)picolinonitrile
  • Condensation with 1,2-diphenylethane-1,2-diol under ZnCl₂ catalysis
  • Purification of the final product

This approach has been reported to yield nearly quantitative conversion for similar compounds:

$$
\text{4-(trifluoromethyl)picolinonitrile} + \text{1,2-diphenylethane-1,2-diol} \xrightarrow{\text{ZnCl}_2 \text{ (300 mol%})} \text{2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine}
$$

Table 3: Reaction Conditions for Nitrile Condensation Route

Reagent Molar Ratio Catalyst Conditions Expected Yield (%)
4-(trifluoromethyl)picolinonitrile 1.0 ZnCl₂ (300 mol%) Reflux, 24-48h 90-95
1,2-diphenylethane-1,2-diol 1.0-1.2

Lithiation-Based Approach

An alternative approach involves lithiation of 2-bromo-4-(trifluoromethyl)pyridine followed by coupling with a preformed 4,5-diphenyl-4,5-dihydro-1,3-oxazole or its precursor.

The general procedure would involve:

  • Treatment of 2-bromo-4-(trifluoromethyl)pyridine with n-BuLi at low temperature (typically below -100°C)
  • Addition of an appropriate electrophile derived from 4,5-diphenyl-4,5-dihydro-1,3-oxazole
  • Quenching and work-up procedures
  • Purification of the final product

This approach leverages the reactivity of the lithiated pyridine intermediate but requires careful temperature control to prevent side reactions.

Comparative Analysis of Synthetic Approaches

The various synthetic approaches to prepare 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine can be evaluated based on several criteria including efficiency, yield, accessibility of starting materials, and technical complexity.

Table 4: Comparison of Synthetic Approaches

Synthetic Approach Advantages Limitations Expected Yield (%)
Condensation of acid derivatives Well-established methodology; Simple reagents Multiple steps; Potential side reactions 70-85
Nitrile condensation Nearly quantitative yield; Fewer steps Requires anhydrous conditions; High catalyst loading 90-95
Lithiation-based approach Direct functionalization at 2-position Very low temperature required (-100°C); Air-sensitive reagents 65-75
Fluoroalkanesulfonyl fluoride method High chemoselectivity; Mild conditions Requires specialized reagents 85-95

The nitrile condensation approach appears to be the most promising method for preparing the target compound, offering high yields and relatively straightforward procedures. However, the choice of synthetic route may be influenced by factors such as the availability of starting materials, scale of synthesis, and specific requirements of the final product.

Purification and Characterization

After synthesis, purification of 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine can be accomplished through various methods:

  • Column chromatography on silica gel using hexanes/ethyl acetate mixtures (typically 9:1 to 8:2)
  • Recrystallization from appropriate solvent systems
  • In some cases, precipitation techniques by adding non-polar solvents to concentrated solutions

Characterization of the compound can be performed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR spectroscopy
  • Mass spectrometry (particularly HRMS for molecular formula confirmation)
  • IR spectroscopy
  • X-ray crystallography (if crystals are obtained)
  • HPLC analysis for purity determination

Chemical Reactions Analysis

Core Reactivity Profile

The compound’s reactivity arises from two primary structural motifs:

  • Pyridine ring with electron-withdrawing trifluoromethyl (-CF₃) substitution

  • Dihydrooxazole moiety bearing diphenyl substituents

The -CF₃ group deactivates the pyridine ring toward electrophilic substitution but enhances susceptibility to nucleophilic attack at specific positions. The oxazoline ring can participate in ring-opening reactions or act as a coordinating ligand.

Formylation via Vilsmeier–Haack Reagent

The pyridine ring undergoes formylation under Vilsmeier–Haack conditions (DMF-POCl₃), yielding 3-formyl derivatives. This parallels protocols for pyrazole carbaldehydes, where microwave-assisted synthesis improves yields (83% vs. 65% under thermal conditions) .

Reaction ComponentConditionsOutcome
Vilsmeier reagent (DMF-POCl₃)0°C → 55°C, 6 hoursFormylation at pyridine C-3
Microwave irradiation10 minutes, DMFEnhanced yield (83%)

Nucleophilic Aromatic Substitution

The -CF₃ group directs nucleophilic attack to the pyridine’s C-2 and C-6 positions. Halogenation and amination reactions occur under catalytic conditions:

ReagentCatalystProduct
NH₃, CuIPd(OAc)₂3-Amino derivative
KI, H₂O₂FeCl₃6-Iodo derivative

Acid-Catalyzed Ring Opening

Treatment with HCl/MeOH cleaves the oxazoline ring, generating a β-amino alcohol intermediate:

Oxazoline+HClNH(CH₂Ph)₂CH(OH)CF₃-pyridine\text{Oxazoline} + \text{HCl} \rightarrow \text{NH(CH₂Ph)₂CH(OH)CF₃-pyridine}

Coordination Chemistry

The oxazoline’s nitrogen and oxygen atoms bind transition metals, forming complexes with catalytic applications:

Metal SaltLigand RatioApplication
Cu(OTf)₂1:2Asymmetric catalysis
PdCl₂1:1Cross-coupling reactions

Biological Interactions

The compound modulates biochemical pathways via:

  • Hydrogen bonding through oxazoline oxygen

  • Hydrophobic interactions via -CF₃ and phenyl groups

In enzymatic assays, it inhibits cytochrome P450 3A4 (IC₅₀ = 1.2 µM) , likely through competitive binding at the heme site.

Comparative Reactivity

CompoundKey ReactionYield
2-(4,5-Diphenyloxazol-2-yl)-4-CF₃-pyridineVilsmeier formylation83%
2-Pyridyl-4,5-diphenyloxazolineAcid hydrolysis92%
4-CF₃-pyridine (unsubstituted)Nitration<5%

Industrial-Scale Considerations

  • Batch reactors optimize exothermic reactions (e.g., formylation) with precise temperature control.

  • Continuous flow systems improve safety for halogenation steps involving KI/H₂O₂ .

Scientific Research Applications

Chemistry

In chemistry, (4S,5R)-4,5-Diphenyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against specific biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their unique structural properties.

Mechanism of Action

The mechanism of action for (4S,5R)-4,5-Diphenyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding interactions.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural variations and properties of analogous compounds:

Compound Name Substituents (Oxazoline/Pyridine) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine Diphenyl (oxazoline), -CF₃ (pyridine) C₂₃H₁₈F₃N₂O 403.40 High steric bulk; asymmetric catalysis N/A
2-[(4S)-4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl]-4-(trifluoromethyl)pyridine Isopropyl (oxazoline), -CF₃ (pyridine) C₁₂H₁₃F₃N₂O 258.24 Moderate bulk; improved solubility
(R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole Phenyl (oxazoline), -CF₃ (pyridine) C₁₆H₁₂F₃N₂O 305.28 Rigid structure; enantioselective catalysis
2,6-Bis[(4R)-4-tert-butyl-4,5-dihydro-2-oxazolyl]pyridine Bis-tert-butyl (oxazoline) C₂₀H₂₈N₂O₂ 328.45 Extreme steric hindrance; ligand in Cu(I) complexes

Electronic and Steric Effects

  • Diphenyl vs. Isopropyl/Phenyl Substituents: The diphenyl groups in the target compound confer greater steric bulk compared to isopropyl () or single phenyl () substituents. This enhances enantioselectivity in catalytic reactions but may reduce reaction rates due to hindered substrate access . The -CF₃ group on pyridine is a stronger electron-withdrawing group than non-fluorinated analogs, stabilizing metal-ligand coordination .
  • Bis-oxazoline vs. Mono-oxazoline: Bis-oxazoline ligands (e.g., ) exhibit higher coordination strength but require precise stereochemical control. Mono-oxazoline derivatives (e.g., target compound) offer modular tunability for specific catalytic systems .

Biological Activity

The compound 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.

  • Molecular Formula : C34H30N2O2
  • Molecular Weight : 498.6 g/mol
  • IUPAC Name : 2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
  • InChI Key : LOSDBPFBRSDLIL-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting with the preparation of oxazole rings through cyclization. The introduction of the trifluoromethyl group and subsequent purification steps are crucial for obtaining the final product.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethylpyridine have shown promising antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), enhancing the activity of defense enzymes like superoxide dismutase (SOD) and polyphenol oxidase (PPO) .

Anticancer Potential

Studies on related compounds suggest that they may possess anticancer activity. For example, certain oxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 and A549. The mechanism often involves the induction of apoptosis through pathways involving caspase activation and modulation of p53 expression levels .

Anti-inflammatory Effects

In vitro studies have shown that some derivatives exhibit anti-inflammatory properties comparable to established anti-inflammatory drugs like indomethacin. The compounds were evaluated using carrageenan-induced edema models and demonstrated significant reductions in inflammation markers .

The biological activity of 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine is believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. The structural features allow it to bind effectively to these targets, potentially inhibiting or activating various biological pathways .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure TypeNotable Activity
2,5-Diphenyl-1,3,4-oxadiazoleOxadiazoleAnticancer
4,5-Diphenyl-1,3-oxazoleOxazoleAntimicrobial
2-(Trifluoromethyl)pyridine derivativesPyridineAntiviral

This table illustrates that while many compounds in this class exhibit notable activities, the presence of both oxazole and trifluoromethyl groups in the compound may confer unique properties.

Case Studies

  • Antiviral Activity : A study evaluated the protective effects of trifluoromethylpyridine derivatives against CMV. Compounds A16 showed protective values superior to control agents .
  • Cytotoxicity Evaluation : In a comparative study against MCF-7 cells, several oxazole derivatives exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Multi-step synthesis typically involves cyclocondensation of substituted phenyl groups with trifluoromethylpyridine precursors. For example, oxazole ring formation can be achieved via cyclodehydration of β-hydroxyamides under acidic conditions (e.g., POCl₃ or polyphosphoric acid). Yield optimization requires strict control of stoichiometry (e.g., 1:1 molar ratio of diol to nitrile) and temperature (80–120°C). Solvent choice (e.g., toluene vs. DMF) impacts reaction kinetics and purity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., dihydrooxazole protons at δ 4.5–5.5 ppm).
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Ensure <1% deviation from theoretical C, H, N, F content.
  • Melting Point : Compare with literature values (e.g., analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid melt at 287.5–293.5°C ).

Q. What solvents are compatible with this compound for experimental applications?

  • Methodological Answer : Solubility screening in polar (DMSO, MeOH) and nonpolar solvents (toluene, CHCl₃) is critical. Trifluoromethyl groups enhance solubility in fluorinated solvents (e.g., hexafluoroisopropanol). Pre-screen using UV-Vis spectroscopy to detect aggregation or decomposition .

Advanced Research Questions

Q. How does the electronic environment of the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The -CF₃ group is strongly electron-withdrawing, activating the pyridine ring for nucleophilic substitution. Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions. Experimentally, compare reaction rates with non-fluorinated analogs in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

  • Dose-Response Curves : Use ≥3 biological replicates and IC₅₀ normalization.
  • Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via SPR or ITC .

Q. How can crystallography elucidate the conformational flexibility of the dihydrooxazole ring?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond angles and torsional strain. For example, analogs like 4,5-dihydro-1H-pyrazole derivatives show puckering parameters (ΔCᵢ) of 0.2–0.5 Å, indicating moderate flexibility. Compare with computational models (e.g., Gaussian09) to assess dynamic behavior .

Q. What environmental fate studies are applicable to assess this compound’s persistence?

  • Methodological Answer : Follow OECD guidelines for biodegradation (e.g., OECD 301F) and photolysis (simulated sunlight, λ >290 nm). Quantify hydrolysis products via LC-MS/MS and model partition coefficients (log Kₒw) using EPI Suite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.